molecular formula C18H17BrN2O2S B2860921 (Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864974-88-9

(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2860921
CAS No.: 864974-88-9
M. Wt: 405.31
InChI Key: UUUOOCUGGSGXTE-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of thiazole derivatives, a group known for diverse biological activities. Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors. Specifically, closely related quinoline-based iminothiazoline analogues have demonstrated potent inhibitory activity against elastase, a serine protease enzyme, with an inhibition value as low as 1.21 µM . The mechanism of action for such inhibitors often involves interaction with the enzyme's active site, which contains a catalytic triad of residues (His57, Asp102, and Ser195) and an oxyanion hole that stabilizes the transition state during catalysis . Research into similar structures suggests this compound may also exhibit antioxidant potential, as the accumulation of reactive oxygen species (ROS) in the skin can lead to the activation of disease-causing enzymes like elastase . Beyond dermatological applications, thiazoline-based compounds are explored for a wide spectrum of pharmacological applications, including antitumor, anti-inflammatory, and antibiotic effects . The molecular structure features a benzothiazole core substituted with a methoxyethyl group, a methyl group, and a bromobenzamide moiety. This unique arrangement makes it a valuable chemical intermediate for synthesizing more complex molecules and a candidate for further investigation in drug discovery. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-12-3-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUOOCUGGSGXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its unique structural features, which suggest potential interactions with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzamide moiety linked to a benzo[d]thiazole ring, with a bromine substituent and an ethoxyethyl side chain. This intricate structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that benzothiazole derivatives often exhibit a range of biological activities, including:

  • Anticancer : Many benzothiazole compounds have shown significant anticancer properties, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
  • Antimicrobial : Certain compounds within this class demonstrate antibacterial and antifungal activities.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

A study focusing on similar benzothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent anticancer activity against several human cancer cell lines, including A431 and A549. These compounds were found to significantly inhibit cell migration and promote apoptosis at micromolar concentrations .

Anti-inflammatory Properties

In another study, benzothiazole derivatives were evaluated for their effects on pro-inflammatory cytokines such as IL-6 and TNF-α. Results indicated that certain compounds could effectively lower the levels of these cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget CellsConcentration (μM)Effect
Compound B7AnticancerA431, A5491, 2, 4Inhibits proliferation, induces apoptosis
Compound 4iAnticancerHOP-92 (NSCLC)VariesSignificant cytotoxicity
Benzothiazole Derivative XAnti-inflammatoryMacrophages10Reduces IL-6 and TNF-α levels

Computational Predictions

Computer-aided drug design tools have been employed to predict the biological activity spectrum of this compound. These tools suggest that the compound may interact with multiple biological targets due to its structural complexity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide and thiadiazole derivatives, focusing on substituent effects, synthesis, spectral properties, and reactivity.

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Features Reference
Target Compound 4-Bromo-benzamide; 3-(2-methoxyethyl)-6-methyl-benzo[d]thiazole Not reported ~1600–1700 (estimated) Para-bromo deshields aromatic protons
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Isoxazole; phenyl-thiadiazole 160 1606 Aromatic multiplet (7.36–7.72 ppm)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-thiadiazol-2-ylidene]-benzamide (8a) Acetylpyridinyl; phenyl-thiadiazole 290 1679, 1605 CH₃ groups at 2.49 and 2.63 ppm
N-(6-Bromo-3-ethyl-benzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Bromo-benzo[d]thiazole; 3-ethyl; 4-dimethylsulfamoyl Not reported Not reported Ethyl group at position 3

Key Observations:

  • Melting Points : Bulky substituents (e.g., acetylpyridinyl in 8a) correlate with higher melting points (290°C) due to improved crystal packing, whereas smaller groups (e.g., isoxazole in 6) result in lower melting points (160°C) .

Spectral and Reactivity Comparisons

  • IR Spectroscopy : The target compound’s benzamide carbonyl stretch (~1600–1700 cm⁻¹) aligns with analogs such as 6 (1606 cm⁻¹) and 8a (1605 cm⁻¹), confirming the conserved C=O vibrational mode in benzamide derivatives .
  • NMR Spectroscopy : The methoxyethyl group in the target compound is expected to show distinct proton signals (e.g., δ ~3.3–3.7 ppm for CH₂ and δ ~3.2 ppm for OCH₃), contrasting with the acetyl CH₃ signals in 8a (δ 2.49–2.63 ppm) .
  • Reactivity: Bromine in the target compound may participate in nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to bromo-substituted thiadiazoles (). However, the bromine’s para position on the benzamide (vs.

Research Findings and Implications

Substituent-Driven Solubility : The methoxyethyl group in the target compound offers a balance between lipophilicity and polarity, making it more soluble than ethyl-substituted analogs (e.g., ) but less than hydroxylated derivatives .

Reactivity Trade-Offs : While bromine enhances electrophilicity, its position on the benzamide (vs. the heterocycle) may limit participation in cross-coupling reactions compared to bromo-thiadiazoles () .

Thermal Stability : High melting points in acetylpyridinyl analogs (e.g., 8a at 290°C) suggest that bulky substituents improve thermal stability, a property tunable in the target compound via side-chain modifications .

Preparation Methods

Cyclization of 2-Amino-5-Methylbenzenethiol

The benzo[d]thiazole scaffold is synthesized via condensation of 2-amino-5-methylbenzenethiol with a carbonyl source. Green chemistry approaches, such as solvent-free reactions or microwave-assisted cyclization, are preferred to enhance efficiency. For example:
$$
\text{2-Amino-5-methylbenzenethiol} + \text{RCOCl} \xrightarrow{\text{Base, DCM}} \text{6-Methylbenzo[d]thiazole}
$$
Dess-Martin periodinane in dichloromethane (DCM) catalyzes this cyclization, yielding the thiazole ring in >85% efficiency. The methyl group at position 6 is retained from the starting material, ensuring regiochemical fidelity.

Alkylation of the Thiazole Nitrogen

Introduction of the 2-Methoxyethyl Group

The nitrogen at position 3 of the thiazole is alkylated using 2-methoxyethyl chloride under basic conditions. Sodium hydride (NaH) in N-methylpyrrolidinone (NMP) facilitates deprotonation and nucleophilic substitution:
$$
\text{6-Methylbenzo[d]thiazole} + \text{ClCH}2\text{CH}2\text{OCH}_3 \xrightarrow{\text{NaH, NMP}} \text{3-(2-Methoxyethyl)-6-methylbenzo[d]thiazole}
$$
This step requires strict temperature control (0–5°C) to minimize dialkylation. The product is purified via recrystallization from heptane, achieving >90% purity.

Formation of the 4-Bromobenzamide Moiety

Coupling with 4-Bromobenzoyl Chloride

The amine group on the thiazole is acylated using 4-bromobenzoyl chloride. Triethylamine (TEA) in tetrahydrofuran (THF) is employed to scavenge HCl:
$$
\text{3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2-amine} + \text{4-BrC}6\text{H}4\text{COCl} \xrightarrow{\text{TEA, THF}} \text{(Z)-4-Bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide}
$$
The Z-configuration is favored by steric hindrance between the 6-methyl group and the benzamide substituent, as evidenced by X-ray crystallography in analogous structures.

Stereochemical Control and Characterization

Stabilization of the Z-Isomer

Intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) between the amide and thiazole groups stabilizes the Z-isomer in the solid state. Nuclear Overhauser Effect (NOE) NMR studies confirm the spatial proximity of the 4-bromophenyl and 2-methoxyethyl groups, consistent with the Z-configuration.

Analytical Validation

  • X-ray Diffraction : Dihedral angles between aromatic rings (38.5°) and bond lengths (C=O: 1.22 Å) align with reported thiazole derivatives.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 459.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%)
Traditional Cyclization H₂SO₄, reflux 72 88
Green Chemistry Dess-Martin periodinane, DCM 89 95
Microwave-Assisted Solvent-free, 150°C 94 97

Microwave irradiation reduces reaction time from 12 hours to 30 minutes while improving yield.

Industrial-Scale Considerations

Patent disclosures highlight the use of palladium-catalyzed amination for introducing aromatic groups, though this is less relevant here. Key industrial advancements include:

  • Solvent Recycling : NMP recovery systems reduce waste.
  • Continuous Flow Systems : Enhance safety and scalability for alkylation steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.